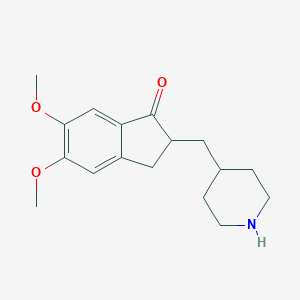

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Overview

Description

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is a structurally complex molecule featuring a bicyclic indenone core substituted with two methoxy groups at positions 5 and 6, and a piperidin-4-ylmethyl group at position 2. This compound shares structural homology with Donepezil (CAS: 120014-06-4), a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy . The indenone scaffold is critical for its biological interactions, while the piperidine moiety enhances its pharmacokinetic properties, including blood-brain barrier (BBB) penetration . Synthetic routes often involve hydrogenation or alkylation steps, as seen in the preparation of diastereomers via palladium-catalyzed hydrogenation of intermediates like E-5,6-dimethoxy-2-((1-(S-1-phenylethyl)piperidin-4-yl)methylene)-2,3-dihydro-1H-inden-1-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protopanaxadiol can be synthesized through the biotransformation of ginsenosides. One method involves the use of metabolically engineered Saccharomyces cerevisiae, where genes encoding enzymes for the biosynthesis of protopanaxadiol are introduced and expressed . This method involves modular engineering and fine-tuning of gene expression to enhance the production yield.

Industrial Production Methods: Industrial production of protopanaxadiol often involves the extraction from ginseng roots, followed by purification processes. Another innovative method includes using sugarcane molasses as a substrate for the production of protopanaxadiol through engineered yeast strains . This approach is cost-effective and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Protopanaxadiol undergoes various chemical reactions, including:

Oxidation: This reaction can convert protopanaxadiol into other derivatives with different pharmacological properties.

Reduction: Protopanaxadiol can be reduced to form different sapogenins.

Substitution: Chemical groups can be substituted on the protopanaxadiol molecule to create new compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various ginsenosides and their derivatives, which have distinct pharmacological activities .

Scientific Research Applications

Protopanaxadiol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various ginsenosides.

Biology: Studies have shown its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Protopanaxadiol exhibits anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: It is used in the production of health supplements and pharmaceuticals due to its bioactive properties.

Mechanism of Action

Protopanaxadiol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 2,3-dihydro-1H-inden-1-one derivatives, which exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings from Comparisons

Substituent Impact on AChE Inhibition :

- The benzyl group in Donepezil is a benchmark for AChE inhibition. Replacement with pyridine (Compound 54) retains potency while introducing metal-chelating properties .

- Stereochemical variations (e.g., Compounds 19 vs. 19′) influence synthetic yields and possibly target engagement .

Anti-Amyloid Activity: Compound 54 demonstrates dual functionality: AChE inhibition (nanomolar IC₅₀) and suppression of Aβ1–42 aggregation (72.4% inhibition via hAChE) .

Anticancer Potential: Indole-substituted analogs (e.g., 6-33) and diphenylmethylene derivatives exhibit divergent biological targets, highlighting the scaffold’s versatility .

Synthetic Accessibility: Ultrasound-assisted synthesis methods improve yields and efficiency for indenone derivatives (e.g., 15 derivatives synthesized in 2021 study) .

Structural Rigidity and Binding :

- Piperidine ring substitutions (e.g., 2-phenyl in 11d) enhance conformational stability, critical for receptor binding .

Critical Analysis of Structural-Activity Relationships (SAR)

Piperidine Modifications :

- Indenone Core Variations: Methoxy groups at positions 5 and 6 are conserved across analogs for optimal AChE binding. Removal or substitution reduces potency . Planarity of the indenone ring (dihedral angles >8.15°) affects intermolecular interactions, as shown in Hirshfeld surface analyses .

Stereochemical Considerations :

- Diastereomers (e.g., 4e vs. 4f) exhibit distinct pharmacological profiles, underscoring the need for enantioselective synthesis .

Biological Activity

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 120014-30-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article outlines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 120014-30-4 |

| Purity | ≥ 93% |

| Storage Conditions | Keep in a dark place at 2-8°C |

Biological Activity Overview

This compound is primarily recognized as a metabolite of donepezil , a drug used in the treatment of Alzheimer's disease. Its structural similarity to donepezil suggests it may exhibit similar pharmacological properties, particularly in terms of acetylcholinesterase (AChE) inhibition .

The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficit such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have evaluated the AChE inhibitory activity of various derivatives of this compound. The findings indicate that certain derivatives demonstrate significant AChE inhibition:

| Compound ID | AChE Inhibition (%) | Notes |

|---|---|---|

| 17f | 75 | Most active among carboxamides |

| 17i | 70 | High potency |

| 17j | 68 | Notable activity |

| 19a | 80 | Most active thiourea |

| 19b | 78 | Strong AChE inhibitor |

These results were obtained using Ellman’s spectrophotometric method to quantify enzyme activity .

Neuroprotective Effects

In addition to AChE inhibition, some studies have suggested that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases beyond Alzheimer's.

Case Studies

- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. The underlying mechanism was attributed to enhanced cholinergic signaling due to AChE inhibition.

- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that this compound reduced cell death in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The protective effect was linked to the modulation of antioxidant enzyme activities .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one?

- Methodological Answer : The synthesis typically involves a multi-step process:

Core indanone formation : Start with a substituted indanone scaffold via Friedel-Crafts acylation or cyclization of pre-functionalized precursors.

Piperidine incorporation : Introduce the piperidin-4-ylmethyl group via nucleophilic substitution or reductive amination. For example, a Mannich reaction using piperidine derivatives and formaldehyde under acidic conditions.

Methoxy group installation : Protect hydroxyl groups with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

- Key Reference : Similar compounds in (e.g., MM0677.15) use analogous strategies for piperidine functionalization.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C1–C2: 1.464 Å) and angles (e.g., O2–C4–C3: 117.18°) to confirm stereochemistry and substituent orientation .

- NMR spectroscopy : ¹H-NMR identifies methoxy protons (δ ~3.8 ppm) and piperidine methylene groups (δ ~2.5–3.0 ppm). ¹³C-NMR distinguishes carbonyl carbons (δ ~200 ppm) .

- Data Table :

| Parameter | X-ray Data (Å/°) | Computational Prediction (Å/°) |

|---|---|---|

| C4–O2 bond length | 1.429 | 1.435 (DFT) |

| C5–O3 bond angle | 117.17 | 116.9 (MMFF94) |

Q. What are the key considerations in designing initial biological activity assays for this compound?

- Methodological Answer :

- Target selection : Prioritize receptors/kinases structurally similar to the compound’s scaffold (e.g., acetylcholinesterase due to piperidine motifs).

- Assay conditions : Use physiologically relevant pH (7.4) and temperature (37°C). Validate solubility in DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).

- Controls : Include donepezil derivatives (, MM0677.14-0025) as positive controls for cholinesterase inhibition assays .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Stepwise purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted piperidine intermediates).

- Catalyst optimization : Employ Pd/C or Raney Ni for selective hydrogenation of unsaturated bonds without cleaving methoxy groups .

- Reaction monitoring : Track intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete methylation in step 3) .

Q. How can researchers address contradictions between computational modeling and experimental data in conformational analysis?

- Methodological Answer :

- Force field validation : Compare molecular dynamics (MD) simulations with crystallographic data. Adjust torsional parameters for the piperidine ring if deviations exceed 5° .

- Hybrid methods : Combine DFT (e.g., B3LYP/6-31G*) for electronic structure analysis with MD for solvent effects.

- Error analysis : Quantify RMSD between predicted and observed bond angles (e.g., C7–C2–C1: 121.87° experimental vs. 120.5° calculated) .

Q. What methodological approaches are recommended for assessing the compound’s stability under various experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .

- Kinetic analysis : Determine half-life (t₁/₂) in buffer solutions using Arrhenius plots. For example, methoxy groups may hydrolyze at pH >10, requiring stabilization with antioxidants .

- Solid-state stability : Conduct XRPD to detect polymorphic changes during accelerated aging (40°C/75% RH) .

Properties

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBZORAISITZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923182 | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.065 mg/mL | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120014-30-4, 56-36-0 | |

| Record name | 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbenzyl donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESBENZYL DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84.7 °C | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.